molecular formula C36H24N6O4 B5207345 1-(4-nitrophenyl)-N-[4-[6-[4-[(4-nitrophenyl)methylideneamino]phenyl]-2-phenylpyrimidin-4-yl]phenyl]methanimine

1-(4-nitrophenyl)-N-[4-[6-[4-[(4-nitrophenyl)methylideneamino]phenyl]-2-phenylpyrimidin-4-yl]phenyl]methanimine

Cat. No.: B5207345
M. Wt: 604.6 g/mol
InChI Key: VPKVJFKWVPOEPZ-UHFFFAOYSA-N
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Description

1-(4-nitrophenyl)-N-[4-[6-[4-[(4-nitrophenyl)methylideneamino]phenyl]-2-phenylpyrimidin-4-yl]phenyl]methanimine is a complex organic compound characterized by its intricate structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-nitrophenyl)-N-[4-[6-[4-[(4-nitrophenyl)methylideneamino]phenyl]-2-phenylpyrimidin-4-yl]phenyl]methanimine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-nitrobenzaldehyde and 4-nitroaniline, which are then subjected to condensation reactions with other aromatic compounds to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol, catalysts such as acids or bases, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and high efficiency. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-nitrophenyl)-N-[4-[6-[4-[(4-nitrophenyl)methylideneamino]phenyl]-2-phenylpyrimidin-4-yl]phenyl]methanimine undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions to achieve the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro groups yields corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(4-nitrophenyl)-N-[4-[6-[4-[(4-nitrophenyl)methylideneamino]phenyl]-2-phenylpyrimidin-4-yl]phenyl]methanimine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-nitrophenyl)-N-[4-[6-[4-[(4-nitrophenyl)methylideneamino]phenyl]-2-phenylpyrimidin-4-yl]phenyl]methanimine involves its interaction with specific molecular targets and pathways. The compound’s nitro groups and aromatic rings enable it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl: A simpler compound with a single nitro group attached to a benzene ring.

    4-Nitrophenyl chloroformate: Contains a chloroformate group in addition to the nitro group.

    4-Nitrophenyl sulfate potassium salt: Features a sulfate group along with the nitro group.

Uniqueness

1-(4-nitrophenyl)-N-[4-[6-[4-[(4-nitrophenyl)methylideneamino]phenyl]-2-phenylpyrimidin-4-yl]phenyl]methanimine is unique due to its complex structure, which includes multiple aromatic rings, nitro groups, and a pyrimidine moiety

Properties

IUPAC Name

1-(4-nitrophenyl)-N-[4-[6-[4-[(4-nitrophenyl)methylideneamino]phenyl]-2-phenylpyrimidin-4-yl]phenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H24N6O4/c43-41(44)32-18-6-25(7-19-32)23-37-30-14-10-27(11-15-30)34-22-35(40-36(39-34)29-4-2-1-3-5-29)28-12-16-31(17-13-28)38-24-26-8-20-33(21-9-26)42(45)46/h1-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKVJFKWVPOEPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)N=CC6=CC=C(C=C6)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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